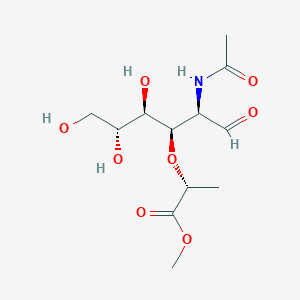

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

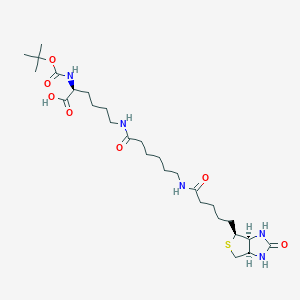

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester (2ACE-Methyl-Glucoside) is a synthetic molecule that has been used in a variety of scientific research applications. It is a derivative of glucose, which is a hexose sugar that is an important source of energy for organisms. 2ACE-Methyl-Glucoside is a useful tool for studying the biochemical and physiological effects of glucose on cells and organisms.

Aplicaciones Científicas De Investigación

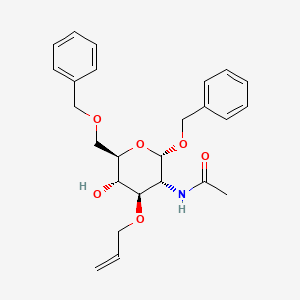

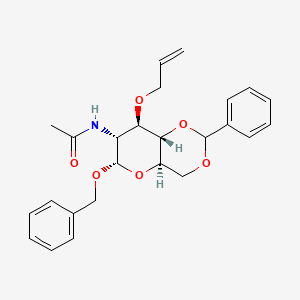

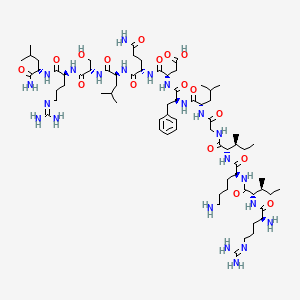

Synthesis of N-Acetylmuramyl-L-Alanyld- Isoglutamine α-Phenylglycoside

This compound was synthesized from α-phenyl-D-glucosaminide peracetate, which was obtained by fusing β-D-glucosamine pentaacetate with phenol and zinc chloride followed by deacetylation . This synthesis process involves several steps, including the conversion of α-Phenyl-N-acetylglucosaminide into 4,6-O-isopropylidene-N-acetyl-D-muramic acid α-phenylglycoside, which was then condensed with L-Ala-D-iGln benzyl ether using the activated ester method .

Development of Drugs

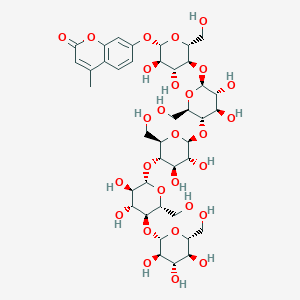

N-Acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide, MDP) is the minimal adjuvant fragment of mycobacterial cell wall peptidoglycan and served as a platform for developing several drugs . These drugs are used as adjuvants and preparations for combined antiviral and antitumor therapy .

Biological Activity of Glycosidic MDP Derivatives

The configuration of the glycoside bond and the nature of the aglycon were shown to affect the biological activity of glycosidic MDP derivatives . This was demonstrated using alkyl-, cycloalkyl-, and arylalkylglycosides of MDP as examples .

Immunostimulatory Activity

The immunostimulatory activity of these compounds was studied in in vitro and in vivo tests . In particular, β-phenyl-MDP was found to be highly potent in tests for stimulation of nonspecific antiinfection resistance and interleukin-2 production in mice .

Anomeric Configuration Study

N-Acetylmuramyl-L-alanyl-D-isoglutamine α-phenylglycoside was synthesized to study the effect of the anomeric configuration on the biological activity . This study involved the preparation of aryl- α-D-N-acetylglucosaminides .

Bernard Synthesis

Peracetylated α-phenylglucosaminide was synthesized using a variation of the Bernard synthesis . This synthesis gave the glucosaminide in 83% yield .

Propiedades

IUPAC Name |

methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO8/c1-6(12(19)20-3)21-11(10(18)9(17)5-15)8(4-14)13-7(2)16/h4,6,8-11,15,17-18H,5H2,1-3H3,(H,13,16)/t6-,8+,9-,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACAFEMSHRDPOQ-RMJBVJBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)